Lysergamide

Description

Properties

IUPAC Name |

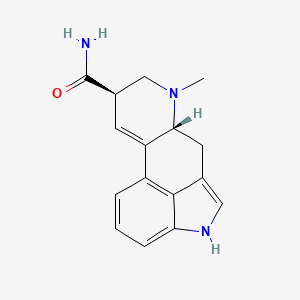

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAHGKEFJLNJB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893673 | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-94-4 | |

| Record name | Lysergic acid amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073830XH10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical History of Lysergamide Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The study of lysergamides, a class of psychoactive compounds, has a rich and storied history, from their origins in the ergot fungus to their synthesis in the laboratory and their profound effects on the human psyche. This technical guide provides a comprehensive overview of the key milestones in the discovery and synthesis of these fascinating molecules, with a focus on the scientific and technical details relevant to researchers in the field.

Early History and the Ergot Alkaloids

The story of lysergamides begins with ergot, a fungus (Claviceps purpurea) that grows on rye and other grains.[1][2] For centuries, ergotism, a severe and often fatal illness caused by consuming ergot-contaminated grain, plagued communities.[1][2] The fungus produces a variety of potent alkaloids, which were later identified as the source of both the toxicity and the medicinal properties of ergot.[3]

Early medicinal use of ergot dates back to 1582, when it was noted for its ability to hasten childbirth.[1][2] However, it wasn't until the early 20th century that systematic scientific investigation into the chemical constituents of ergot began. In 1918, Arthur Stoll at Sandoz Laboratories isolated ergotamine, the first pure ergot alkaloid.[1][2][4] This achievement paved the way for the discovery and isolation of other ergot alkaloids, including ergobasine (also known as ergonovine), which was identified in 1935.[1]

The Synthesis of Lysergic Acid and its Amides

The common chemical nucleus of the ergot alkaloids was identified as lysergic acid.[5] This discovery was a crucial step towards the synthesis of new derivatives. The first total synthesis of lysergic acid was a landmark achievement in organic chemistry, accomplished by Robert Burns Woodward and his team in 1954.[6][7] This complex, multi-step synthesis was a testament to the power of synthetic organic chemistry and opened the door to the creation of a wide array of lysergamide analogs.[6][8]

Albert Hofmann and the Discovery of LSD

While working at Sandoz, Swiss chemist Albert Hofmann was tasked with synthesizing derivatives of lysergic acid with the goal of developing new pharmaceuticals.[6][9] In 1938, he synthesized the 25th derivative in this series, lysergic acid diethylamide, or LSD-25.[6][9][10] Initial pharmacological testing on animals did not reveal any particularly interesting properties, and the compound was set aside.[10]

Five years later, in 1943, a "peculiar presentiment" led Hofmann to re-synthesize LSD-25.[11] During the final stages of the synthesis, he accidentally absorbed a small amount of the substance and experienced a remarkable state of "dizziness and a remarkable restlessness."[10][11] This accidental discovery of the profound psychoactive effects of LSD marked a pivotal moment in the history of neuroscience and psychedelic research.[9][10]

Experimental Protocols

Synthesis of Lysergic Acid Diethylamide (LSD) from Lysergic Acid

The synthesis of LSD from lysergic acid is an amidation reaction. While Hofmann's original detailed laboratory notes are not publicly available, the general procedure involves the activation of the carboxylic acid group of lysergic acid, followed by reaction with diethylamine.[12] A common method involves the use of a peptide coupling reagent or conversion of the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.[5][12]

Generalised Laboratory Procedure for the Amidation of Lysergic Acid:

-

Activation of Lysergic Acid: Lysergic acid is dissolved in a suitable anhydrous solvent (e.g., acetonitrile). A coupling agent, such as a carbodiimide (e.g., DCC) or a mixed anhydride-forming reagent (e.g., trifluoroacetic anhydride), is added to activate the carboxylic acid group.[12]

-

Addition of Diethylamine: Diethylamine is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[12]

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude LSD is then purified, often by chromatography on alumina, to yield the final product.[12]

Woodward's Total Synthesis of (±)-Lysergic Acid

Woodward's total synthesis of lysergic acid is a complex multi-step process that starts from simpler, commercially available starting materials.[2][6] The following is a high-level overview of the key stages of this landmark synthesis. A detailed, step-by-step experimental protocol with precise quantities, reaction conditions, and purification methods would be extensive and is best consulted from the original publications.[2][10]

Key Stages of Woodward's Synthesis:

-

Construction of the Tricyclic Ketone Intermediate: The synthesis begins with the construction of a key tricyclic ketone intermediate containing the A, B, and C rings of the ergoline skeleton.[6][10] This is achieved through a series of reactions including a Friedel-Crafts acylation.[2]

-

Formation of the D Ring: The nitrogen-containing D ring is then constructed onto the tricyclic ketone. This involves an intramolecular aldol condensation to form the six-membered ring.[2]

-

Introduction of the Carboxylic Acid Group: The carboxylic acid group at position 8 is introduced through a series of functional group manipulations.

-

Final Aromatization: The final step involves the dehydrogenation of the indole ring to yield the aromatic indole system of lysergic acid.[10]

Quantitative Data: Receptor Binding Affinities

The pharmacological effects of lysergamides are primarily mediated by their interaction with various neurotransmitter receptors, particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[13] The binding affinity of a compound for a specific receptor is a key determinant of its potency and pharmacological profile. This affinity is typically quantified by the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) | α1A (Ki, nM) | α2A (Ki, nM) |

| LSD | 1.1 | 2.9 | 4.9 | 1.7 | 25 | 15 | 13 | 37 |

| Ergotamine | - | - | - | 9.77[14] | - | - | - | - |

| Ergine (LSA) | - | - | - | - | - | High (μM range)[15] | - | - |

| Methysergide | - | - | - | - | - | 6126[16] | - | - |

Note: This table is a compilation of data from various sources and is intended for comparative purposes.[13][14][15][16] The absence of a value indicates that reliable data was not found in the searched literature.

Signaling Pathways and Experimental Workflows

The interaction of lysergamides with their target receptors initiates a cascade of intracellular signaling events. The primary target for the psychedelic effects of LSD is the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[17]

5-HT2A Receptor Signaling

Upon binding of an agonist like LSD, the 5-HT2A receptor can activate multiple downstream signaling pathways. The two most well-characterized are the Gq/11 pathway and the β-arrestin pathway.[18]

Caption: The Gq signaling pathway activated by LSD binding to the 5-HT2A receptor.

Caption: The β-arrestin signaling pathway initiated by LSD binding to the 5-HT2A receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the binding affinity of a compound for a specific receptor.[18] The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General experimental workflow for a competitive radioligand binding assay.

Conclusion

The history of this compound research is a compelling journey from folk medicine to the forefront of synthetic chemistry and neuroscience. The initial isolation of ergot alkaloids by pioneers like Arthur Stoll laid the groundwork for Albert Hofmann's serendipitous discovery of LSD's profound psychoactive effects. The subsequent elucidation of lysergic acid's structure and its total synthesis by Woodward and others represent monumental achievements in organic chemistry.

For contemporary researchers, understanding this history provides a crucial context for the ongoing exploration of lysergamides. The detailed study of their synthesis, receptor binding profiles, and signaling pathways continues to offer valuable insights into the workings of the human brain and holds promise for the development of novel therapeutics for a range of psychiatric and neurological disorders. This guide has aimed to provide a technical foundation for these endeavors, summarizing key historical developments, experimental approaches, and quantitative data to support the work of scientists and drug development professionals in this dynamic field.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. synarchive.com [synarchive.com]

- 3. connectsci.au [connectsci.au]

- 4. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. recovered.org [recovered.org]

- 6. benchchem.com [benchchem.com]

- 7. Robert Burns Woodward - Wikipedia [en.wikipedia.org]

- 8. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. US2736728A - Preparation of lysergic acid amides - Google Patents [patents.google.com]

- 13. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5079 [pdspdb.unc.edu]

- 15. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 28180 [pdspdb.unc.edu]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Structural Elucidation and Pharmacological Characterization of Novel Lysergamide Analogs

Version: 1.0

Introduction

Lysergamides, a class of psychoactive compounds derived from lysergic acid, represent a significant area of interest in medicinal chemistry and pharmacology. The prototypical compound, lysergic acid diethylamide (LSD), is renowned for its potent effects on the central nervous system, primarily mediated through the serotonin receptor system.[1] In recent years, the emergence of novel psychoactive substances (NPS) has included a variety of new lysergamide analogs, created by modifying the core structure to alter pharmacological properties or circumvent legal restrictions.[2][3] These modifications often involve substitutions at the N1, N6, or C8 positions of the ergoline scaffold.[1]

The structural elucidation of these novel analogs is a critical task for forensic scientists, researchers, and drug development professionals. A precise understanding of a molecule's chemical structure is fundamental to predicting its pharmacological activity, metabolic fate, and potential therapeutic value or risk. This guide provides an in-depth overview of the multi-faceted analytical and pharmacological workflow required to characterize these complex molecules, from initial detection to functional pathway analysis.

Core Analytical Techniques for Structural Elucidation

The definitive identification of a novel this compound requires a combination of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they allow for the unambiguous determination of the molecular structure, including stereochemistry. The most common and powerful techniques are summarized below.[4][5]

| Technique | Abbreviation | Primary Information Provided | Application to Lysergamides |

| Gas Chromatography-Mass Spectrometry | GC-MS | Molecular weight (from molecular ion), fragmentation patterns, and chromatographic retention time. | Primary screening tool; fragmentation patterns are often characteristic of the ergoline core, providing initial identification.[1][4] |

| Liquid Chromatography-Mass Spectrometry | LC-MS / LC-QTOF-MS | Molecular weight of thermally unstable compounds, fragment data, and high-resolution mass for formula determination. | Confirms molecular formulas of parent drugs and metabolites; essential for compounds that degrade under GC conditions.[5][6][7] |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, 2D) | Precise atomic connectivity, stereochemistry, and identification of isomers (e.g., rotamers, epimers). | The "gold standard" for unambiguous structure confirmation, revealing the exact placement of substituent groups.[8][9] |

| X-ray Crystallography | - | Absolute three-dimensional molecular structure and stereoconfiguration. | Provides definitive proof of structure and has been used to visualize this compound binding within serotonin receptors.[10][11] |

| Infrared & Raman Spectroscopy | IR / Raman | Information about functional groups present in the molecule. | Complementary data used to confirm the presence of key chemical bonds (e.g., C=O of the amide).[5][12] |

Pharmacological Characterization: Receptor Binding and Functional Activity

Once the structure of a novel this compound is confirmed, its pharmacological profile must be determined. This involves assessing its interaction with biological targets, primarily serotonin (5-hydroxytryptamine, 5-HT) receptors.[13]

Receptor Binding Affinity

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. The "gold standard" is the radioligand binding assay, which quantifies the displacement of a known radioactive ligand by the novel compound.[14][15] This yields an inhibition constant (Kᵢ), where a lower Kᵢ value indicates higher binding affinity. Lysergamides are known to have high affinity for multiple serotonin receptor subtypes, particularly 5-HT₂ₐ and 5-HT₁ₐ.[12][13]

Functional Activity and Signaling Pathways

A binding assay does not reveal what happens after the ligand binds. Functional assays are required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. The 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), is the primary target responsible for the psychedelic effects of classic lysergamides.[16][17] Its activation initiates intracellular signaling cascades.

-

Gq/₁₁ Pathway: The canonical pathway for 5-HT₂ₐ activation involves coupling to the Gq/₁₁ protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium (Ca²⁺).[17][18]

-

β-Arrestin Pathway: Like many GPCRs, the 5-HT₂ₐ receptor can also signal through a G protein-independent pathway involving β-arrestin.[16][19]

The concept of biased agonism describes how a ligand can preferentially activate one pathway over another (e.g., Gq vs. β-arrestin).[16][17] This is a major focus of modern drug development, as it may be possible to design ligands that produce therapeutic effects (potentially mediated by one pathway) while avoiding undesirable side effects like hallucinations (potentially mediated by another).[16] However, some research suggests that for serotonergic psychedelics, it is high signaling efficacy through the Gq pathway, rather than biased agonism, that differentiates them from non-psychedelic analogs.[20][21]

The head-twitch response (HTR) in mice is a well-established in vivo behavioral assay used as a proxy for 5-HT₂ₐ receptor activation and potential psychedelic-like effects.[22][23]

Quantitative Pharmacological Data

Obtaining comprehensive public data for novel analogs is challenging. However, published studies provide key examples that illustrate structure-activity relationships.

| Compound | Assay | Result | Reference |

| N-ethyl-N-cyclopropyl this compound (ECPLA) | Head-Twitch Response (Mouse) | ED₅₀ = 130.2 µg/kg (42% of LSD's molar potency) | [22] |

| 1-propionyl-LSD (1P-LSD) | Head-Twitch Response (Mouse) | ED₅₀ = 349.6 nmol/kg (~38% of LSD's potency) | [23] |

| N-isopropyl this compound (IPLA) | LSD Drug Discrimination (Rat) | ED₅₀ is 2-3 times larger than LSD | [24] |

| N,N-diisopropyl this compound (DIPLA) | LSD Drug Discrimination (Rat) | ED₅₀ is ~8 times larger than LSD | [24] |

| Lysergic acid morpholide (LSM-775) | Receptor Binding & Functional Assay | Nonselective agonist at 5-HT₁ₐ and 5-HT₂ₐ receptors | [12][25] |

Note: ED₅₀ (median effective dose) is the dose that produces a half-maximal response.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involved in the characterization of novel this compound analogs.

Protocol: Mass Spectrometry Analysis (LC-QTOF-MS)

-

Sample Preparation: Dissolve a small quantity of the pure analog in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation: Inject 1-5 µL of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. Use a gradient elution method, for example, with mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid. A typical gradient might run from 5% to 95% B over several minutes.[26][27]

-

Mass Spectrometry Detection: The HPLC eluent is directed into a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[26]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000. This provides the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Perform a separate data-dependent acquisition run where the instrument automatically selects the most intense ions from the full scan for collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides structural information.[26]

-

Data Analysis: Use the accurate mass data to calculate the elemental composition (molecular formula). Compare the fragmentation pattern to known lysergamides to identify characteristic fragments of the ergoline core (e.g., m/z 221, 207, 181 for N6-methyl lysergamides) and fragments corresponding to the novel side chains.[1][28]

Protocol: NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.

-

2D NMR: Acquire a suite of two-dimensional spectra, including COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).[9][26]

-

-

Data Analysis:

-

Use the ¹H and ¹³C spectra to identify the types of chemical environments present.

-

Use the COSY spectrum to trace out proton-proton spin systems within the molecule.

-

Use the HSQC spectrum to link each proton directly to its attached carbon.

-

Use the HMBC spectrum to piece the fragments together by observing correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the location of substituents on the ergoline ring system.[26]

-

Pay close attention to the potential for rotamers (isomers resulting from restricted rotation around the amide bond), which can present as multiple sets of signals for the amide substituent.[8][29]

-

Protocol: Radioligand Competitive Binding Assay

-

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ).

-

A suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Novel this compound analog (test compound).

-

Non-specific binding control (a high concentration of a known, non-radioactive ligand).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kₔ value), and the cell membrane preparation.

-

Add the novel this compound analog across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Include wells for "total binding" (no competitor) and "non-specific binding" (with the non-specific control).

-

Incubate the plate at a set temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[15]

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the novel this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Protocol: Calcium Mobilization Functional Assay

-

Materials:

-

A cell line engineered to express the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reads (e.g., a FLIPR system).[20]

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for several seconds.

-

Add the novel this compound analog at various concentrations and continue to monitor fluorescence over time (typically 1-3 minutes).

-

Include a positive control (e.g., serotonin) and a vehicle control.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each concentration of the test compound.

-

Normalize the data to the response of the vehicle control (0%) and a maximal concentration of a full agonist like serotonin (100%).

-

Plot the normalized response against the log concentration of the novel this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and the Eₘₐₓ (maximum effect relative to the full agonist).

-

These values determine the compound's potency and efficacy as an agonist at the Gq-coupled pathway.

-

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the complex relationships in structural elucidation and cell signaling.

Caption: Logical workflow for the structural elucidation of a novel compound.

Caption: Dual signaling pathways of the 5-HT₂ₐ receptor upon ligand binding.

References

- 1. caymanchem.com [caymanchem.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. Structural Analysis of a Novel Psychoactive Drug | Bruker [bruker.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Structural analysis of an lysergic acid diethylamide (LSD) analogue N-methyl-N-isopropylthis compound (MiPLA): Insights from Rotamers in NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acnp.org [acnp.org]

- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [PDF] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. — Department of Pharmacology [pharm.ox.ac.uk]

- 22. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl this compound (ECPLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Drug discrimination and receptor binding studies of N-isopropyl this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. Structural analysis of an lysergic acid diethylamide (LSD) analogue N-methyl-N-isopropylthis compound (MiPLA): Insights from Rotamers in NMR spectra. | Semantic Scholar [semanticscholar.org]

- 30. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Emerging Lysergamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The class of compounds known as lysergamides, stemming from the ergoline scaffold of lysergic acid, has been a subject of intense scientific interest for over seventy years. While lysergic acid diethylamide (LSD) remains the most well-known, a new wave of "emerging" or "novel" lysergamide derivatives has appeared, driven by both academic research and the online research chemical market. These novel psychoactive substances (NPS) often feature modifications at the N1 position of the indole ring or at the N6 position. Understanding their pharmacological profile is critical for predicting their psychoactive effects, therapeutic potential, and toxicological risk.

This technical guide provides an in-depth overview of the pharmacological profiling of these emerging this compound derivatives. It summarizes available quantitative data, details common experimental protocols, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for researchers in the field. A primary focus is placed on the interaction of these compounds with serotonin receptors, particularly the 5-HT₂A receptor, which is the principal target mediating the characteristic effects of psychedelic drugs.[1]

Many emerging lysergamides, especially those with an acyl substitution at the N1 position (e.g., 1P-LSD, 1cP-LSD, 1V-LSD), are hypothesized to be prodrugs of LSD or other psychoactive lysergamides.[1][2][3] This is supported by evidence showing that N1-substitution significantly reduces binding affinity and functional efficacy at the 5-HT₂A receptor in vitro, yet these compounds retain potent LSD-like activity in vivo.[2] Studies have demonstrated that these N1-acyl groups are rapidly hydrolyzed in serum and in vivo, releasing the parent compound (e.g., LSD).[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key emerging this compound derivatives compared to the benchmark compound, LSD. Data is primarily focused on interactions with key serotonin (5-HT) receptor subtypes implicated in their psychoactive effects.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

This table presents the inhibition constants (Kᵢ) for various lysergamides at human serotonin receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | Other Receptors (Kᵢ, nM) |

| LSD | 9.5[4] | 14.7[4] | 3.7 | 45.3[4] | D₂: 1.1-2.4, α₂ₐ: 38 |

| ALD-52 (1-Acetyl-LSD) | 1,054[4] | 1,111[4] | - | 1,187[4] | - |

| 1P-LSD (1-Propionyl-LSD) | 637[4] | 2,741[4] | - | 586[4] | - |

| 1B-LSD (1-Butanoyl-LSD) | 345[4] | 1,933[4] | 3.5 | 45.3[4] | D₂: 122, 5-HT₆: 125, α₂ₐ: >10,000 |

| 1F-LSD (1-Furoyl-LSD) | 385 | 225 | 9.8 | 1,550 | - |

| LSZ ((2′S,4′S)-Lysergic acid 2,4-dimethylazetidide) | High Affinity | 8.1 | - | High Affinity | D₂: 12.3 |

Data for 1F-LSD and LSZ were compiled from multiple sources.[5][6] Values for 1B-LSD at other receptors are from a broad receptorome screening.[2][4] A hyphen (-) indicates data was not found.

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %)

This table summarizes the functional activity of lysergamides from in vitro Gq-mediated calcium mobilization assays. The EC₅₀ value represents the concentration of the compound that produces 50% of the maximal response, indicating its potency. The Eₘₐₓ value represents the maximum efficacy of the compound relative to a standard full agonist (like serotonin).

| Compound | 5-HT₂A (EC₅₀, nM) | 5-HT₂A (Eₘₐₓ, %) | 5-HT₂C (EC₅₀, nM) | 5-HT₂C (Eₘₐₓ, %) |

| LSD | 10.3[4] | 97.4[4] | 18.2[4] | 83.2[4] |

| ALD-52 | >10,000 (Antagonist)[4] | 18.9 (as Antagonist)[4] | >10,000[4] | 17.5[4] |

| 1P-LSD | >10,000[4] | 21.0[4] | >10,000 (Antagonist)[4] | 17.7 (as Antagonist)[4] |

| 1B-LSD | >10,000 (Antagonist)[4] | 33.1 (as Antagonist)[4] | >10,000[4] | 14.8[4] |

| LSM-775 | 4.9[7] | 89[7] | 230[7] | 77[7] |

Note: For ALD-52, 1P-LSD, and 1B-LSD, their weak partial agonism or antagonism in vitro contrasts with their in vivo psychedelic-like effects, supporting their role as prodrugs for LSD.[2][4]

Table 3: In Vivo Potency (Head-Twitch Response ED₅₀, nmol/kg)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and correlates well with hallucinogenic potency in humans. The ED₅₀ is the dose required to produce a half-maximal response.

| Compound | HTR ED₅₀ (nmol/kg) | Potency Relative to LSD |

| LSD | 132.8 | 100% |

| 1P-LSD | 349.6[8] | ~38% |

| 1cP-LSD | 430.0[1] | ~31% |

| 1V-LSD | 373[5] | ~36% |

| 1B-LSD | 976.7 | ~14% |

| 1P-AL-LAD | 491[9][10] | ~27% (of LSD), ~36% (of AL-LAD) |

| AL-LAD | 174.9[9][10] | ~76% (of LSD) |

Core Signaling Pathways

Lysergamides exert their primary psychedelic effects through agonism at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates two major intracellular signaling cascades: the canonical Gq/11 pathway and the β-Arrestin pathway.

Gq/11 Signaling Pathway

This pathway is strongly correlated with the psychedelic potential of 5-HT₂A agonists.

β-Arrestin Recruitment Pathway

This pathway is primarily involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades.

Experimental Protocols

Accurate pharmacological profiling relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring how it competes with a radiolabeled ligand.

-

Objective: To determine the Kᵢ of an emerging this compound at a target receptor (e.g., human 5-HT₂A).

-

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: A high-affinity radiolabeled antagonist, e.g., [³H]ketanserin.

-

Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.

-

Test Compound: The emerging this compound derivative.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: 96-well microplates, cell harvester, scintillation counter.

-

-

Protocol:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific ligand), and Competition (radioligand + varying concentrations of the test compound).

-

Reagent Addition:

-

To all wells, add 50 µL of assay buffer.

-

Add 50 µL of the appropriate concentration of the test compound or 50 µL of the non-specific ligand.

-

Add 50 µL of the radioligand (at a concentration near its Kₔ).

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µ g/well ). The final volume is 250 µL.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the increase in intracellular calcium concentration following Gq/11 pathway activation.

-

Objective: To determine the EC₅₀ and Eₘₐₓ of an emerging this compound at the 5-HT₂A receptor.

-

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive Dye: e.g., Fluo-4 AM or Calcium-6.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: The emerging this compound derivative.

-

Reference Agonist: Serotonin (5-HT).

-

Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

-

-

Protocol:

-

Cell Plating: Seed the cells into the microplates 18-24 hours before the assay to allow them to form a confluent monolayer.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer in a separate compound plate.

-

Measurement:

-

Place the cell plate and compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Initiate the automated addition of the compounds from the compound plate to the cell plate.

-

Immediately begin recording the fluorescence signal (e.g., at Ex/Em = ~490/525 nm for Fluo-4) every second for an additional 2-3 minutes to capture the peak calcium response.

-

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after compound addition.

-

Normalize the data, with buffer-only wells representing 0% activity and the maximal response from the reference agonist (5-HT) representing 100%.

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values.

-

Experimental and Logical Workflows

Visualizing the workflow for profiling a novel compound can clarify the logical progression of experiments from initial characterization to detailed functional analysis.

Conclusion

The pharmacological profiling of emerging this compound derivatives reveals a complex and fascinating area of psychopharmacology. While many N1-acylated derivatives appear to function as prodrugs for LSD, their subtle differences in pharmacokinetics and potential for residual activity at key receptors warrant continued detailed investigation. The methodologies and data presented in this guide offer a framework for the systematic evaluation of these compounds. By employing standardized binding and functional assays, researchers can generate the high-quality, comparable data needed to understand the structure-activity relationships, predict in vivo effects, and unlock the potential therapeutic applications of this evolving class of molecules.

References

- 1. Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSZ - Wikipedia [en.wikipedia.org]

- 3. [PDF] Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d -lysergic acid diethylamide (LSD) | Semantic Scholar [semanticscholar.org]

- 4. Analytical and behavioral characterization of 1‐dodecanoyl‐LSD (1DD‐LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical profile, in vitro metabolism and behavioral properties of the this compound 1P-AL-LAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethylthis compound (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism and Metabolite Identification of Lysergamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies and current understanding of the in vitro metabolism of lysergamides, a class of psychoactive compounds with renewed interest in clinical research. The document details experimental protocols for conducting in vitro metabolism studies using human liver microsomes, summarizes key metabolic pathways, and presents analytical techniques for metabolite identification. Quantitative data on lysergamide metabolism are presented in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows and signaling pathways using the DOT language for Graphviz, offering a clear and logical representation of complex processes.

Introduction

Lysergamides, including the prototypical lysergic acid diethylamide (LSD), are potent serotonergic compounds that are gaining attention for their potential therapeutic applications. Understanding their metabolic fate is crucial for drug development, as metabolism significantly influences their pharmacokinetic and pharmacodynamic profiles, including efficacy and safety. In vitro metabolism studies are a cornerstone of preclinical drug development, providing valuable insights into metabolic stability, identifying key metabolites, and elucidating the enzymes responsible for their formation.[1] This guide serves as a technical resource for researchers and scientists engaged in the study of this compound metabolism.

In Vitro Metabolism Models for Lysergamides

The liver is the primary site of drug metabolism, and in vitro models derived from hepatic tissue are widely used to study the biotransformation of xenobiotics.

Human Liver Microsomes (HLMs)

Human liver microsomes are subcellular fractions of the endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[2] They are a standard and cost-effective tool for studying the oxidative metabolism of drugs.

Human Liver S9 Fraction

The S9 fraction is the supernatant obtained after a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This fraction is capable of mediating a broader range of Phase I and Phase II metabolic reactions.

Key Metabolic Pathways of Lysergamides

The metabolism of lysergamides is complex and involves a variety of enzymatic reactions. The primary pathways include:

-

N-Dealkylation: The removal of alkyl groups from the amide nitrogen is a common metabolic route. For instance, LSD is metabolized to nor-LSD through N-demethylation.[3]

-

Hydroxylation: The addition of a hydroxyl group to the this compound core is another major pathway. A significant metabolite of LSD is 2-oxo-3-hydroxy-LSD (O-H-LSD), which is often found in higher concentrations in urine than the parent drug.[4]

-

N-Deacylation: For N1-acylated lysergamides, such as 1P-LSD and 1B-LSD, the removal of the acyl group is a key metabolic step, often leading to the formation of LSD, indicating their role as prodrugs.[5][6]

-

Oxidation: Various oxidative reactions can occur on the this compound molecule, leading to the formation of diverse metabolites.[3]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of various lysergamides.

Table 1: Major Metabolites of Selected Lysergamides Identified in vitro

| Parent Compound | Major Metabolites Identified in vitro | Metabolic Reaction(s) | Reference(s) |

| LSD | nor-LSD, 2-oxo-3-hydroxy-LSD, 2-oxo-LSD, LAE | N-Demethylation, Hydroxylation, Oxidation, N-Deethylation | [3][7] |

| 1P-LSD | LSD | N-Deacylation | [6] |

| 1B-LSD | LSD | N-Deacylation | [5] |

| ALD-52 | LSD | N-Deacylation | [6] |

| ETH-LAD | nor-LSD | N-De-ethylation | [8] |

| AL-LAD | nor-LSD | N-Dealkylation | [8] |

| 1P-AL-LAD | AL-LAD, Hydroxylated metabolites, Dihydrodiol metabolites | N-Deacylation, Hydroxylation, Dihydrodiol formation | [9][10] |

Table 2: Cytochrome P450 Isoforms Involved in LSD Metabolism

| Metabolite | Contributing CYP450 Isoforms | Reference(s) |

| nor-LSD | CYP2D6, CYP2E1, CYP3A4 | [11] |

| 2-oxo-3-hydroxy-LSD | CYP1A2, CYP2C9, CYP2E1, CYP3A4 | [11] |

Note: Comprehensive kinetic parameters (Km and Vmax) for the metabolism of most lysergamides are not extensively published. The data presented here reflects the currently available information in the scientific literature.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of a this compound using HLMs.

Materials:

-

Test this compound (e.g., LSD)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing the phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the test this compound (e.g., 1 µM final concentration).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final incubation volume is typically 150-200 µL.[8]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.[7]

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins and stops the enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for injection.[12]

-

-

Control Incubations:

-

Include negative controls without the NADPH regenerating system to assess for non-enzymatic degradation.

-

Include a control with a known substrate for the CYP enzymes to ensure the activity of the microsomal preparation.

-

CYP450 Inhibition Assay

To identify the specific CYP isoforms involved in the metabolism of a this compound, selective chemical inhibitors are used.

Procedure:

-

Follow the general incubation protocol described in section 5.1.

-

Prior to the addition of the test this compound, add a specific CYP inhibitor to the pre-incubation mixture.[11]

-

The concentration of the inhibitor should be sufficient to achieve maximal inhibition of the target enzyme (e.g., 1 µM quinidine for CYP2D6, 1 µM ketoconazole for CYP3A4).[11]

-

Compare the formation of the metabolite in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

Analytical Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of drug metabolites due to its high sensitivity and specificity.

Sample Preparation

Proper sample preparation is critical for successful LC-MS/MS analysis. Common techniques include:

-

Protein Precipitation: As described in the incubation protocol, this is a simple and effective method for removing proteins from the sample matrix.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes from the aqueous matrix into an immiscible organic solvent based on their differential solubility. For lysergamides, a common LLE involves using a mixture of dichloromethane and isopropanol at an alkaline pH.[12]

-

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by retaining the analytes on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.

LC-MS/MS Analysis

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or C8 column is typically used for the separation of lysergamides and their metabolites.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[12]

-

Flow Rate: Typical flow rates are in the range of 200-500 µL/min.[12]

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for lysergamides.[13]

-

Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantifying known metabolites. For identifying unknown metabolites, precursor ion scanning, neutral loss scanning, and high-resolution mass spectrometry (HRMS) with techniques like quadrupole time-of-flight (QTOF) are employed.[3]

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Reference(s) |

| LC Column | Zorbax Eclipse XDB-C8 | [14] |

| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water | [15] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [15] |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B | [12] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |

| Vaporizer Temp. | 400°C | [13] |

| Ion Transfer Tube Temp. | 300°C | [13] |

| Detection Mode | Selected Reaction Monitoring (SRM) | [13] |

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolite Identification

The following diagram illustrates a typical workflow for identifying metabolites of lysergamides using in vitro methods.

Signaling Pathway of Lysergamides via the 5-HT2A Receptor

Lysergamides exert their primary psychoactive effects through agonism at the serotonin 2A (5-HT2A) receptor, which is a Gq-protein coupled receptor.[16] The diagram below outlines the major downstream signaling cascade.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the in vitro metabolism of lysergamides. The detailed protocols, summarized quantitative data, and visual representations of workflows and signaling pathways are intended to be a valuable resource for researchers in the fields of drug metabolism, pharmacology, and toxicology. A thorough understanding of the metabolic fate of these compounds is essential for their continued development as potential therapeutic agents. Further research is warranted to expand the quantitative dataset of metabolic parameters for a broader range of lysergamides and to fully elucidate the in vivo consequences of their biotransformation.

References

- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of LSD in vitro metabolism by liquid chromatography and capillary electrophoresis coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy LSD (O-H-LSD) in human liver microsomes and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of iso-LSD metabolism using human liver microsomes in comparison to LSD and its applicability as urinary biomarker for LSD consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Analytical profile, in vitro metabolism and behavioral properties of the this compound 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

chemical characterization of new psychoactive lysergamides

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals.

Introduction

New psychoactive substances (NPS) continue to emerge, with lysergamides representing a significant class due to their potent hallucinogenic properties. These substances are structurally related to d-lysergic acid diethylamide (LSD) and often synthesized to circumvent existing drug laws.[1][2] For researchers, forensic chemists, and drug development professionals, the accurate chemical characterization of these novel compounds is paramount for identification, legal classification, and understanding their pharmacological profiles.

This guide provides a comprehensive overview of the core analytical techniques employed in the characterization of new psychoactive lysergamides. It includes detailed experimental protocols, a summary of quantitative pharmacological data, and visualizations of key workflows and biological pathways to serve as a technical resource for the scientific community.

Core Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of new lysergamides.[3][4] Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and thermally stable compounds. While some lysergamides can degrade at high temperatures in the GC injection port, it remains a valuable tool, especially for distinguishing between isomers.[5][6]

Experimental Protocol: GC-MS Analysis of Lysergamides

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Finnigan TSQ 8000).[5][7]

-

Column : Fused silica DB-1 column (30 m x 0.25 mm, film thickness 0.25 µm) or similar.[7]

-

Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[7][8]

-

Injection : 1 µL of the sample extract is injected.

-

Injector Temperature : 280 °C.[8]

-

Oven Temperature Program : Initial temperature at 80 °C for 2 minutes, then ramped to 310 °C at a rate of 20 °C/min, and held for 23 minutes.[5]

-

Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV.[7]

-

Data Acquisition : Full scan mode, typically in a mass range of m/z 40–600.[7]

Key Ions for Identification : Several key fragment ions are indicative of the lysergamide core, including m/z 221, 207, 196, 181, 167, and 154.[1] Modifications at the N1 position, such as a propionyl group in 1P-LSD, will result in corresponding mass shifts in the fragment ions.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for NPS analysis due to its high sensitivity, specificity, and suitability for thermally labile compounds like lysergamides.[10][11] It allows for the confident identification and quantification of these substances in various complex matrices, including whole blood and urine.[10][12]

Experimental Protocol: LC-MS/MS Analysis of Lysergamides

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quad or QTRAP systems).[10]

-

Sample Preparation : For blood samples, a simple protein precipitation with acetonitrile is often sufficient.[12]

-

Column : A C18 column (e.g., 100 mm length) is commonly used for separation.[12]

-

Mobile Phase : A gradient elution is typically used. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

The addition of formic acid generally enhances the signal for most analytes.[13]

-

-

Flow Rate : A typical flow rate is around 0.4-0.6 mL/min.

-

Mass Spectrometer : Operated in electrospray ionization (ESI) positive mode. Analysis is often performed using Multiple Reaction Monitoring (MRM) for quantification, which provides excellent sensitivity and linearity.[10]

-

Validation : Methods are validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13] For many NPS, LOQs can be as low as 0.1 to 1 ng/mL in biological matrices.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of new lysergamides, providing detailed information about the molecular structure and connectivity of atoms. It is crucial for distinguishing between constitutional isomers, such as 1B-LSD and 1P-ETH-LAD.[3][4] Both ¹H and ¹³C NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), are used for complete structural assignment.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (d₆-DMSO) or deuterated chloroform (CDCl₃).[9][15]

-

Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C spectra.

-

Analysis : Chemical shifts (δ) are reported in parts per million (ppm). The integration of signals in ¹H NMR helps determine the ratio of protons, while coupling constants provide information about adjacent protons. For example, in a study of LSD epimerization, the C-9 resonances of LSD and iso-LSD appeared as distinct singlets at 6.35 and 6.27 ppm, respectively, allowing for their quantification.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[17] It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[18] By analyzing the absorption spectrum, a chemical "fingerprint" of the substance can be obtained.[19] This is particularly useful for identifying the presence of key functional groups like carbonyls (C=O) from N-acyl substitutions (e.g., the propionyl group in 1P-LSD) or the amide group inherent to the this compound structure.[3][20]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation : A Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Sample Preparation : A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). No extensive sample preparation is required.

-

Data Acquisition : The spectrum is typically collected over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Analysis : The resulting spectrum shows absorption bands corresponding to specific functional groups. For example, the C=O stretching vibration of the amide and any N-acyl groups will appear in the region of 1630-1750 cm⁻¹.

Quantitative Pharmacological Data

The characterization of new lysergamides extends beyond structural identification to understanding their biological activity. This is primarily achieved through receptor binding assays and in vivo behavioral studies. The primary molecular target for classic hallucinogens is the serotonin 5-HT₂ₐ receptor.[21][22]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Lysergamides

| Compound | 5-HT₂ₐ Receptor | 5-HT₁ₐ Receptor | Dopamine D₂ Receptor | Reference |

| LSD | High Affinity | Significant Affinity | Significant Affinity | |

| LSM-775 | Nonselective Agonist | Nonselective Agonist | - | [23] |

| 1P-LSD | Lower Affinity (Prodrug) | - | - | [9] |

| 1B-LSD | Lower Affinity (Prodrug) | - | - | [4] |

Note: Specific Ki values can vary between studies. "High Affinity" generally implies low nanomolar (nM) Ki values. 1-substituted lysergamides like 1P-LSD and 1B-LSD are believed to act as prodrugs for LSD, requiring in vivo metabolism to become fully active.[4][24]

Table 2: In Vivo Potency of Lysergamides (Mouse Head-Twitch Response)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is used to predict hallucinogenic potential in humans.[3][9]

| Compound | ED₅₀ (nmol/kg) | Potency Relative to LSD | Reference |

| LSD | 132.8 | 100% | [4][9] |

| 1P-LSD | 349.6 | ~38% | [9] |

| 1B-LSD | 976.7 | ~14% | [4] |

| 1P-AL-LAD | 491 | ~27% (of LSD) | [24] |

Visualized Workflows and Pathways

General Analytical Workflow for NPS this compound Identification

Caption: General analytical workflow for identifying new psychoactive lysergamides.

Simplified Serotonergic Signaling Pathway (5-HT₂ₐ Receptor)

Caption: Simplified signaling cascade following this compound binding to the 5-HT₂ₐ receptor.

This compound Structure-Activity Relationships (SAR)

Caption: Structure-activity relationships for key positions on the this compound scaffold.

References

- 1. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.atu.ie [pure.atu.ie]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Psychoactive Substances (NPS) analysis [sciex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]

- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. Epimerization studies of LSD using 1H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Nanoparticles by FTIR and FTIR-Microscopy | springerprofessional.de [springerprofessional.de]

- 18. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. mdpi.com [mdpi.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 23. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analytical profile, in vitro metabolism and behavioral properties of the this compound 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Consciousness: An In-depth Technical Guide to the Structure-Activity Relationships of Lysergamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of lysergamide compounds, a class of molecules renowned for their profound effects on the central nervous system. The intricate interplay between the chemical architecture of these compounds and their pharmacological activity is a subject of intense research, offering insights into the neurobiology of perception, cognition, and mood. This document synthesizes key findings on their receptor binding affinities, functional activities, and the downstream signaling cascades they modulate, with a focus on data-driven analysis and experimental methodology.

Introduction to Lysergamides

Lysergamides are a class of psychoactive compounds characterized by a tetracyclic ergoline scaffold. The prototypical and most studied member of this family is d-lysergic acid diethylamide (LSD). The pharmacological effects of lysergamides are primarily mediated by their interaction with serotonin and dopamine receptors, with the serotonin 2A (5-HT2A) receptor being a key target for their characteristic psychedelic effects.[1] Understanding the SAR of this compound class is crucial for the rational design of novel therapeutic agents targeting a range of neuropsychiatric conditions.

Key Structural Features and Their Influence on Activity

The pharmacological profile of this compound compounds is highly sensitive to modifications at several key positions on the ergoline core. The primary sites for synthetic alteration and SAR studies are the amide substituent at position C8, the substituent at the N6 position of the piperidine ring, and the substituent at the N1 position of the indole ring.[2][3]

-

The Amide Substituent (C8): The nature of the amide group at the C8 position is a critical determinant of a this compound's potency and efficacy. The diethylamide moiety of LSD is considered optimal for high affinity and potent agonism at the 5-HT2A receptor. Even minor alterations, such as replacing the diethylamide with other alkylamides, can dramatically reduce potency.[4] Stereoselectivity is also crucial, with the (R)-isomers of certain lysergamides showing significantly higher affinity and functional activity compared to their (S)-counterparts.[5]

-

The N6-Substituent: The methyl group at the N6 position of LSD is not essential for activity, and its replacement with other small alkyl groups can modulate potency. For instance, N6-ethyl and N6-allyl derivatives have been shown to be more potent than LSD in some assays, while larger, bulkier substituents like isopropyl and n-butyl tend to decrease activity.[3][6]

-

The N1-Substituent: Substitution at the N1 position of the indole ring generally leads to a decrease in 5-HT2A receptor affinity. However, many N1-acyl derivatives, such as 1P-LSD, are believed to act as prodrugs, being hydrolyzed in vivo to the corresponding N-unsubstituted, active this compound (e.g., LSD).

-

The D-Ring: The double bond in the D-ring of the ergoline structure is important for hallucinogenic activity. Saturation of this bond, as seen in dihydro-LSD, results in a non-hallucinogenic compound.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of a selection of this compound compounds at key serotonin and dopamine receptors. These data provide a quantitative basis for understanding the SAR of this class of molecules.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| LSD | 3.2 | 16.5 | 5.3 | 85.7 |

| ECPLA | 3.2 | 16.5 | 5.3 | 85.7 |

| (R)-2-pentylthis compound | Potent | Potent | - | - |

| (S)-2-pentylthis compound | Less Potent | Less Potent | - | - |

Data compiled from multiple sources.[5][7]

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of this compound Analogs at Serotonin 5-HT2 Receptors

| Compound | 5-HT2A (EC50) | 5-HT2A (Emax) | 5-HT2B (EC50) | 5-HT2B (Emax) | 5-HT2C (EC50) | 5-HT2C (Emax) |

| ECPLA | 14.6 | 91% | 36.7 | 73% | 183 | 73% |

Data from Gq-mediated Ca2+ mobilization assays in HEK293 cells.[7]

Table 3: Receptor Binding Affinities (Ki, nM) of LSD at Dopamine Receptors

| Compound | D1-like | D2-like |

| LSD | ~25-75 | ~5-30 |

Affinity for D1-like receptors is slightly lower than for D2-like and 5-HT2A receptors.[8]

Table 4: In Vivo Potency of this compound Analogs in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (nmol/kg) |

| LSD | 132.8 |

| ECPLA | 317.2 |

| LAMPA | 358.3 |

| MIPLA | 421.7 |

The HTR is a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in rodents.[7]

Signaling Pathways of this compound Compounds

The pharmacological effects of lysergamides are initiated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate complex intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, which is primarily coupled to the Gq/11 protein, is central to the psychedelic effects of many lysergamides. This leads to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Dopamine Receptor Signaling

Lysergamides also interact with dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

mTORC1 Signaling Pathway